molecular formula C8H14O3 B122891 butyl (2R,3S)-3-methyloxirane-2-carboxylate CAS No. 153830-19-4

butyl (2R,3S)-3-methyloxirane-2-carboxylate

Cat. No.: B122891
CAS No.: 153830-19-4
M. Wt: 158.19 g/mol
InChI Key: JMYWLBRCOSLRIH-NKWVEPMBSA-N
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Description

Butyl (2R,3S)-3-methyloxirane-2-carboxylate is an epoxide-containing ester characterized by its stereospecific (2R,3S) configuration. The compound features a three-membered oxirane (epoxide) ring substituted with a methyl group at the 3-position and a butyl ester moiety at the 2-position. This structural arrangement confers unique reactivity, particularly in ring-opening reactions, which are critical in asymmetric synthesis and pharmaceutical intermediate production. For instance, stereospecific epoxides like methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS 19190-80-8) are known for their role in asymmetric catalysis and chiral building block synthesis .

Properties

IUPAC Name

butyl (2R,3S)-3-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-5-10-8(9)7-6(2)11-7/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYWLBRCOSLRIH-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H]1[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of Butyl Methacrylate with m-CPBA

The most widely reported method involves the epoxidation of butyl methacrylate using meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a stereospecific syn-addition mechanism, where the peracid oxygen adds to the alkene’s same face, preserving the substrate’s configuration.

Typical Procedure :

  • Reaction Conditions :

    • Substrate: Butyl methacrylate (1.0 equiv)

    • Oxidizing Agent: m-CPBA (1.2–1.5 equiv)

    • Solvent: Dichloromethane (DCM) or cyclohexane (0.5 M)

    • Temperature: 0°C to room temperature (DCM) or 90°C (cyclohexane)

    • Work-Up: Quench with aqueous Na₂S₂O₃, wash with NaHCO₃, dry over MgSO₄, and purify via silica chromatography.

  • Yield and Stereoselectivity :

    • DCM : 50–70% yield, >90% diastereomeric excess (de)

    • Cyclohexane : 60–75% yield, reduced side reactions due to higher boiling point.

ParameterDichloromethaneCyclohexane
Temperature0–25°C90°C
Reaction Time12–24 h2–4 h
Epoxide Yield50–70%60–75%
Stereoselectivity>90% de>85% de

Limitations of Peracid Methods

  • Side Reactions : Competing Baeyer-Villiger oxidation or epoxide ring-opening under acidic conditions.

  • Scalability : Large-scale use of m-CPBA raises safety concerns due to its explosive nature.

Stereoselective Synthesis Strategies

Organocatalytic Asymmetric Epoxidation

Chiral amine catalysts enable enantioselective epoxidation of α,β-unsaturated esters. For example, (2R,5R)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one catalyzes the epoxidation of butyl methacrylate with hypervalent iodine reagents.

Key Findings :

  • Catalyst Loading : 0.2–0.5 equiv

  • Solvent : Tetrahydrofuran (THF) at −30°C

  • Yield : 70–85% with 90–95% enantiomeric excess (ee)

  • Mechanism : Iodine(III)-mediated oxygen transfer to the alkene’s si face.

Enzymatic Resolution

Racemic epoxides are resolved using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S,3R)-enantiomer, leaving the desired (2R,3S)-isomer intact.

Optimization Data :

ParameterValue
Enzyme Loading10–20 mg/mmol
SolventPhosphate buffer (pH 7)
Temperature37°C
ee After Resolution>98%

Industrial-Scale Production

Continuous Flow Microreactor Systems

Continuous flow technology enhances safety and efficiency for large-scale epoxidation. A representative protocol involves:

  • Reactors : Two-stage microreactors (Teflon, 1.0 mm diameter)

  • Conditions :

    • Residence Time: 10–15 min

    • Temperature: 25–40°C

    • Pressure: 2–3 bar

  • Output : 85–90% conversion, 5–10 kg/day throughput.

Solvent-Free Epoxidation

Eliminating solvents reduces waste and cost. A patented method uses molten butyl methacrylate and m-CPBA at 50°C, achieving 80% yield with 88% de.

Comparative Analysis of Methods

MethodYield (%)ee/de (%)ScalabilityCost Efficiency
m-CPBA (DCM)50–70>90ModerateLow
Organocatalytic70–8590–95LowHigh
Enzymatic Resolution40–60>98HighModerate
Continuous Flow85–90>90HighHigh

Critical Challenges and Innovations

Stereochemical Control

  • Dynamic Kinetic Resolution : Combining racemization catalysts (e.g., Shvo’s catalyst) with lipases enables >99% ee.

  • Chiral Auxiliaries : (S)-Proline-derived auxiliaries template the epoxide’s configuration during cyclization.

Green Chemistry Advances

  • Biocatalysis : Engineered E. coli expressing styrene monooxygenase produces the epoxide in aqueous media (70% yield, 99% ee).

  • Electrochemical Epoxidation : Tungsten-based catalysts enable epoxidation at 1.5 V, avoiding stoichiometric oxidants .

Chemical Reactions Analysis

Types of Reactions

Butyl (2R,3S)-3-methyloxirane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids like m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.

Scientific Research Applications

Butyl (2R,3S)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl (2R,3S)-3-methyloxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares butyl (2R,3S)-3-methyloxirane-2-carboxylate with structurally related epoxide esters, emphasizing substituent effects, stereochemistry, and applications:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound N/A* C₉H₁₆O₃ Methyl (3), Butyl (2) 172.22 Hypothesized use in chiral synthesis
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate 19190-80-8 C₁₀H₁₀O₃ Phenyl (3), Methyl (2) 178.18 Asymmetric catalysis; XLogP3: 1.3
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate 105560-93-8 C₁₂H₁₂O₄ 4-Methoxyphenyl (3) 220.22 Intermediate in drug synthesis
JHSB3 (Juvenile Hormone Analogue) C₂₀H₃₀O₅ Complex alkyl chains 374.45 Insect hormone activity; determined via UPLC-MS
Potassium 3-butyloxirane-2-carboxylate C₇H₁₁KO₃ Butyl (3), Potassium (2) 206.26 Ionic form; potential solubility enhancement

Key Findings:

Substituent Effects :

  • Methyl vs. Butyl Esters : Butyl esters (e.g., potassium 3-butyloxirane-2-carboxylate) typically exhibit higher lipophilicity compared to methyl esters, impacting solubility and bioavailability .
  • Aromatic vs. Aliphatic Substituents : Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (XLogP3 = 1.3) is more lipophilic than aliphatic analogs, favoring membrane permeability in drug delivery systems .

Stereochemical Influence :

  • The (2R,3S) configuration is critical for biological activity. For example, JHSB3’s absolute stereochemistry was confirmed via UPLC-MS/MS, underscoring the importance of chirality in insect hormone signaling .

Applications :

  • Pharmaceuticals : Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is a precursor in synthesizing antihypertensive agents .
  • Agrochemicals : JHSB3’s structural complexity highlights the role of epoxides in insect growth regulation .

Biological Activity

Butyl (2R,3S)-3-methyloxirane-2-carboxylate is a chiral epoxide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its chemical properties, biological interactions, and relevant research findings.

This compound features an oxirane ring that is highly reactive due to its strained structure. This compound can undergo various chemical reactions, including:

  • Oxidation : The oxirane ring can be oxidized to form diols or other oxygenated products.
  • Reduction : It can be reduced to form alcohols or other derivatives.
  • Nucleophilic Substitution : The compound can react with nucleophiles at the oxirane ring, leading to the formation of substituted products.

These reactions are significant for synthesizing complex molecules and studying biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

  • Electrophilic Reactions : The strained oxirane ring acts as an electrophile, making it susceptible to nucleophilic attack by biological molecules such as proteins and nucleic acids.
  • Enzyme Interactions : The compound may serve as a substrate for enzymes that catalyze the opening of the epoxide ring, which is crucial in metabolic pathways and drug metabolism.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains, indicating its usefulness in developing new antibacterial agents.
  • Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, suggesting that this compound may possess similar effects.
  • Potential in Cancer Therapy : The compound's ability to inhibit specific cellular pathways makes it a candidate for further exploration in cancer treatment strategies .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antibacterial Activity :
    • A study evaluated the compound's efficacy against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development.
  • Enzymatic Studies :
    • Research involving enzyme kinetics demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition was dose-dependent and suggests potential therapeutic applications in metabolic disorders .
  • Cancer Cell Line Studies :
    • In vitro studies using cancer cell lines showed that the compound could induce apoptosis through the activation of caspase pathways. This finding positions it as a promising candidate for further development in oncology .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
Butyl (2S,3R)-3-methyloxirane-2-carboxylateEnantiomerSimilar reactivity but different stereochemistry
Ethyl (2R,3S)-3-methyloxirane-2-carboxylateAlkyl variantDifferences in solubility and reactivity patterns
Methyl (2R,3S)-3-methyloxirane-2-carboxylateSmaller alkyl groupAffects physical properties and reactivity

Q & A

How is the stereochemical configuration of butyl (2R,3S)-3-methyloxirane-2-carboxylate determined in complex biological matrices?

Answer:
The absolute stereochemistry of epoxide-containing compounds like this compound can be resolved using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with chiral stationary phases. For example, in the structural determination of juvenile hormone (JH) analogs, UPLC-MS/MS was employed to unambiguously assign the (2R,3S) configuration by analyzing fragmentation patterns and retention times of enantiomers . Key steps include:

  • Sample Preparation : Extraction from biological matrices (e.g., insect hemolymph) using organic solvents.
  • Chromatographic Separation : Use of chiral columns (e.g., cellulose-based) to resolve enantiomers.
  • Mass Spectrometry : High-resolution MS/MS to confirm molecular ions and stereospecific fragments.

What synthetic methodologies are reported for preparing enantiomerically pure this compound?

Answer:
Synthesis typically involves stereoselective epoxidation or resolution of racemic mixtures. For example:

  • Epoxidation of Alkenes : Asymmetric epoxidation using Sharpless or Jacobsen catalysts to control (2R,3S) configuration.
  • Chiral Resolution : Racemic ethyl or potassium salts (e.g., rac-ethyl derivatives) are separated via enzymatic resolution or diastereomeric crystallization .
  • Derivatization : Conversion of intermediates like potassium 3-butyloxirane-2-carboxylate to butyl esters under Mitsunobu conditions .

How does the stereochemistry of this compound influence its biological activity in insect hormone systems?

Answer:
The (2R,3S) configuration is critical for binding to JH receptors. In Rhodnius prolixus, the native JH (JHSB3) shares this stereochemistry, and enantiomeric inversion (e.g., 2S,3R) results in >90% loss of activity in larval development assays . Methodological insights:

  • Bioassays : Topical application to insects followed by monitoring metamorphosis or reproduction.
  • Molecular Docking : Computational modeling to compare binding affinities of enantiomers to JH-binding proteins.

What are the key challenges in analyzing trace levels of this compound in insect hemolymph, and how are they addressed?

Answer:
Challenges include low endogenous concentrations (ng/mL) and matrix interference. Solutions involve:

  • Sample Enrichment : Solid-phase extraction (SPE) with C18 cartridges.
  • Sensitivity Enhancement : Derivatization with fluorescent tags (e.g., dansyl chloride) for LC-MS detection.
  • Matrix Matching : Use of isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression .

What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Answer:
Stability is maximized by:

  • Storage Temperature : -20°C in airtight, amber vials to prevent hydrolysis.
  • Moisture Control : Use of desiccants (e.g., silica gel) in storage containers.
  • Handling : Avoid prolonged exposure to light or heat, as epoxides are prone to ring-opening under acidic/alkaline conditions .

How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives across different insect species?

Answer:
Discrepancies often arise from species-specific receptor affinities or impurities. Mitigation strategies:

  • Purity Verification : NMR (>95% purity) and chiral HPLC to confirm enantiomeric excess.
  • Comparative Bioassays : Parallel testing in multiple species (e.g., Triatoma infestans vs. Drosophila melanogaster).
  • Metabolic Profiling : LC-MS to identify species-specific degradation pathways (e.g., esterase activity) .

What analytical techniques are most effective for quantifying this compound in environmental samples?

Answer:

  • GC-MS : Suitable for volatile derivatives after silylation.
  • HPLC-UV/FLD : Limited sensitivity but cost-effective for high-concentration samples.
  • LC-HRMS : Provides accurate mass data for structural confirmation in complex matrices .

How can researchers design experiments to study the metabolic fate of this compound in vivo?

Answer:

  • Isotope Tracing : Use of ¹³C-labeled compounds to track metabolic pathways via LC-MS.
  • Tissue Distribution Studies : Radiolabeled analogs (e.g., ³H) analyzed by scintillation counting.
  • Enzyme Inhibition : Co-administration with cytochrome P450 inhibitors to identify detoxification routes .

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